BenchChemオンラインストアへようこそ!

N-(4-Fluorophenyl)ethylenediamine

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

This bifunctional arylalkylamine is critical for synthesizing selective iNOS inhibitors and enhancing platinum-based drug uptake. Its 4-fluorophenyl group is essential for target engagement and metal coordination geometry, making substitution impossible for reproducible results in medicinal chemistry and neuroscience research.

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
CAS No. 50622-51-0
Cat. No. B1334979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)ethylenediamine
CAS50622-51-0
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCN)F
InChIInChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
InChIKeyCSGVXMPCKSSCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)ethylenediamine (CAS 50622-51-0): Core Properties and Sourcing Baseline


N-(4-Fluorophenyl)ethylenediamine (CAS 50622-51-0) is a small-molecule arylalkylamine with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol . It is a bifunctional intermediate containing a primary amine, a secondary amine, and a 4-fluorophenyl moiety, enabling its use in the synthesis of complex ligands, pharmaceutical scaffolds, and material precursors . Physicochemical data indicate a calculated density of 1.157 g/cm³, a boiling point of 271.1°C at 760 mmHg, and a flash point of 117.7°C, which are critical parameters for handling and purification [1]. This compound is commercially available from multiple specialty chemical suppliers at research-grade purity (typically ≥97%) .

N-(4-Fluorophenyl)ethylenediamine: Why Generic Ethylenediamine Substitution is Not Feasible


Substituting N-(4-fluorophenyl)ethylenediamine with unsubstituted ethylenediamine or other generic aryl ethylenediamines is not possible in applications requiring specific receptor interactions or metal coordination geometry. The 4-fluorophenyl group significantly modulates electronic properties and steric bulk, which are essential for target engagement. For instance, studies on benzodiazepine receptor binding show that potentiation activity is highly dependent on carbon-chain length and terminal amino group availability, and that rigid or unsubstituted analogues fail to produce the same effect [1]. In metal complex synthesis, the specific fluorinated aryl group dictates both the diastereomeric outcome and the resulting complex's stability and biological activity, making simple substitution a critical risk to experimental reproducibility [2].

Quantitative Differentiation of N-(4-Fluorophenyl)ethylenediamine in Ligand Binding and Metal Complex Stability


NOS Isoform Selectivity Profile of N-(4-Fluorophenyl)ethylenediamine

N-(4-Fluorophenyl)ethylenediamine demonstrates a distinct selectivity profile across human nitric oxide synthase (NOS) isoforms. It shows moderate inhibition of inducible NOS (iNOS) with an EC50 of 280 nM, while being significantly less active against neuronal NOS (nNOS, EC50 = 1.00E+3 nM) and essentially inactive against endothelial NOS (eNOS, EC50 > 1.00E+5 nM) [1]. This contrasts with many non-selective NOS inhibitors, where potency across isoforms is more uniform.

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

NMDA Receptor Agonist Activity in Neuronal Assays

The compound acts as an agonist at the rat NR1/NR2A NMDA receptor with an EC50 of 1.80E+3 nM (1.8 µM) in a FLIPR calcium flux assay [1]. This contrasts with the parent ethylenediamine, which does not activate NMDA receptors, but instead potentiates GABA-A receptor binding with an EC50 of 180 µM [2]. The fluorinated derivative thus gains a distinct pharmacological profile.

NMDA Receptor Calcium Flux Neuropharmacology

Enhanced Cellular Uptake in Platinum(II) Complexes

Platinum(II) complexes containing the 1,2-bis(4-fluorophenyl)ethylenediamine ligand exhibit significantly higher cellular uptake compared to non-fluorinated analogues. A study on platinum-dendrimer conjugates reported a 20-fold higher cellular uptake and a ~700-fold higher DNA binding for the 4-fluorophenyl-substituted complex compared to its unsubstituted counterpart [1]. The N-(4-fluorophenyl)ethylenediamine fragment is a key building block for these high-performance ligands.

Platinum Complexes Cellular Uptake Anticancer

Nucleophile Resistance and In Vivo Stability of Platinum Complexes

The platinum complex rac-4F-PtCl(DMSO), synthesized from a 4-fluorophenyl-ethylenediamine precursor, demonstrates superior resistance to nucleophilic attack compared to its dichloro analogue rac-4F-PtCl2. This enhanced stability is a prerequisite for maintaining activity in physiological environments and correlates with marked antitumor activity in vivo [1]. The specific fluorinated ligand imparts a kinetic stability not observed in complexes with unsubstituted or differently substituted ethylenediamine ligands.

Platinum Complexes Nucleophile Resistance In Vivo Stability

Albumin Binding and Free Fraction for In Vivo Transferability

In vitro binding studies of the platinum complex rac-4F-Pt(CBDC), which contains a 1,2-bis(4-fluorophenyl)ethylenediamine ligand, to human serum albumin showed a relatively high free, non-protein-bound fraction. This fraction is comparable to that of carboplatin, a clinically used agent, suggesting that the promising in vitro efficacy of this complex is more likely to translate to in vivo models [1]. This contrasts with many platinum complexes that are highly protein-bound and thus have reduced bioavailability.

Plasma Protein Binding Pharmacokinetics Carboplatin Derivatives

Benzodiazepine Receptor Potentiation: Structural Requirements

A structure-activity relationship study on ethylenediamine analogues revealed that potentiation of [3H]-diazepam binding is highly dependent on carbon-chain length and the presence of two terminal amino groups. Ethylenediamine itself showed a maximum potentiation of 154% of control with an EC50 of 180 µM [1]. The study implies that modifications, such as the addition of a 4-fluorophenyl group, will drastically alter this activity profile, as rigid or substituted analogues failed to potentiate binding [1].

GABA-A Receptor Benzodiazepine Allosteric Modulation

High-Value Application Scenarios for N-(4-Fluorophenyl)ethylenediamine Based on Quantitative Evidence


Synthesis of Isoform-Selective NOS Inhibitor Scaffolds

Researchers developing selective inhibitors for inducible nitric oxide synthase (iNOS) for inflammatory disease models should prioritize N-(4-fluorophenyl)ethylenediamine as a starting material. Its moderate potency (EC50 = 280 nM) combined with a >350-fold selectivity over eNOS provides a favorable starting point for medicinal chemistry optimization, reducing the risk of cardiovascular liabilities associated with eNOS inhibition [1].

Development of Next-Generation Platinum(II) Anticancer Complexes

Medicinal chemists and pharmaceutical R&D groups aiming to improve the cellular uptake, DNA binding, and in vivo stability of platinum-based drugs should procure this compound for ligand synthesis. Platinum complexes derived from 4-fluorophenyl-ethylenediamine exhibit up to 20-fold higher cellular uptake, 700-fold higher DNA binding, and enhanced resistance to nucleophilic inactivation compared to non-fluorinated analogues [2][3].

NMDA Receptor Probe for Calcium Flux Assays

Neuroscientists screening for compounds that modulate NMDA receptor activity can use N-(4-fluorophenyl)ethylenediamine as a defined agonist control (EC50 = 1.8 µM) in FLIPR-based calcium flux assays. This is particularly useful for validating assay sensitivity or as a reference compound when evaluating novel NMDA receptor ligands [4].

Building Block for Pharmacokinetic Optimization

Drug discovery teams focused on improving the bioavailability of metal-based therapeutics can utilize this diamine to construct complexes with a favorable plasma protein binding profile. The resulting platinum complexes show a free fraction comparable to carboplatin, indicating good potential for in vivo translation of in vitro efficacy [5].

Quote Request

Request a Quote for N-(4-Fluorophenyl)ethylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.